molecular formula C13H6N4O6S2 B11536031 2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole

2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole

Cat. No.: B11536031
M. Wt: 378.3 g/mol
InChI Key: ICWGHVHLUPQWTB-UHFFFAOYSA-N
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Description

2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzothiazole ring substituted with a 2,4,6-trinitrophenyl group via a sulfanyl linkage, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2,4,6-trinitrophenyl chloride with 2-mercaptobenzothiazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive 2,4,6-trinitrophenyl chloride.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include tin(II) chloride or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives of the trinitrophenyl group.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole is largely dependent on its interaction with biological molecules. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer effects. The benzothiazole ring may also play a role in binding to specific protein targets, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4,6-Trinitrophenyl)sulfanyl]-1,3-benzothiazole is unique due to its combination of a trinitrophenyl group and a benzothiazole ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines.

Properties

Molecular Formula

C13H6N4O6S2

Molecular Weight

378.3 g/mol

IUPAC Name

2-(2,4,6-trinitrophenyl)sulfanyl-1,3-benzothiazole

InChI

InChI=1S/C13H6N4O6S2/c18-15(19)7-5-9(16(20)21)12(10(6-7)17(22)23)25-13-14-8-3-1-2-4-11(8)24-13/h1-6H

InChI Key

ICWGHVHLUPQWTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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